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Compound of Interest

Compound Name: 2-(2,4-Dimethylphenyl)-2-pentanol

Cat. No.: B7938488 Get Quote

Structural Context & Synthetic Origin
2-(2,4-Dimethylphenyl)-2-pentanol (Molecular Formula:

, MW: 192.30 g/mol ) is a tertiary alcohol featuring a sterically crowded quaternary center. Its
structure comprises a 2,4-dimethyl-substituted aromatic ring and a propyl chain attached to the
carbinol carbon.

Primary Synthetic Route: Nucleophilic addition of 2,4-dimethylphenylmagnesium bromide to

2-pentanone.

Key Structural Feature: The quaternary C2 carbon is the spectroscopic anchor, influencing

the chemical shifts of adjacent groups and dictating the mass spectrometric fragmentation

patterns.

Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI, 70 eV).[1]

The mass spectrum of tertiary benzylic alcohols is dominated by

-cleavage and dehydration. The molecular ion (

) is typically weak or absent due to the stability of the fragment ions.

Fragmentation Pathway
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-Cleavage (Dominant): The loss of the largest alkyl group attached to the quaternary center
is energetically favored. Here, the propyl group (

, mass 43) is lost, generating the base peak.

Dehydration: Thermal dehydration in the inlet or ion source leads to the alkene (

).

Key Ions Table:

m/z Intensity Assignment Fragment Structure

192 < 5%
Molecular Ion

(Trace/Weak)

177 ~10-20%
Loss of methyl from

carbinol C2

174 ~15-30%
Dehydration product

(Alkene formation)

149 100% (Base) -cleavage (Loss of

propyl group)

133 ~40%
Secondary tropylium-

like rearrangement

105 ~25% Xylyl cation derivative

Visualization: Fragmentation Logic
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Figure 1: Primary EI-MS fragmentation pathways for 2-(2,4-Dimethylphenyl)-2-pentanol.

Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Neat Oil).

The IR spectrum serves as a rapid "fingerprint" validation, confirming the alcohol functionality

and the aromatic substitution pattern.
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Frequency (

)
Intensity Mode

Structural
Assignment

3350 - 3450 Broad, Medium O-H Stretch
H-bonded hydroxyl

group (tertiary alcohol)

3020 - 3060 Weak Stretch Aromatic ring protons

2950 - 2870 Strong Stretch
Methyl and Propyl

aliphatic chains

1605, 1500 Medium C=C Ring Stretch
Aromatic skeletal

vibrations

1375 Medium Bend

Gem-dimethyl or

methyl on quaternary

C

1120 - 1150 Strong C-O Stretch
Tertiary alcohol (

)

810 - 830 Strong C-H Out-of-Plane

1,2,4-Trisubstituted

benzene (2 adjacent

H, 1 isolated H)

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d).

H NMR Data (400 MHz)
The proton spectrum is characterized by the distinct aromatic pattern of the 1,2,4-trisubstituted

ring and the differentiation of the aliphatic side chain.
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Shift (

, ppm)
Mult.

Int.[2][3][4][5]
[6][7]

Assignment Notes

7.35
d (

)
1H Ar-H (C6)

Ortho to the

quaternary

center;

deshielded.

6.95 - 7.05 m/s 2H Ar-H (C3, C5)

Overlapping

signals for

protons

ortho/meta to

methyls.

2.45 s 3H
Ar-

(Ortho)

Methyl at C2 of

the ring

(sterically

crowded).

2.28 s 3H
Ar-

(Para)

Methyl at C4 of

the ring.

1.75 - 1.85 m 2H
Chain -

- (C3)

Methylene

adjacent to

quaternary

center.

1.62 s 1H -OH

Hydroxyl proton

(shift varies with

conc.).

1.55 s 3H Quaternary
Methyl attached

directly to C2

(Carbinol).

1.15 - 1.30 m 2H
Chain -

- (C4)

Middle

methylene of

propyl chain.
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0.88
t (

)
3H

Chain -

(C5)

Terminal methyl

of propyl chain.

C NMR Data (100 MHz)
The carbon spectrum confirms the quaternary nature of C2 and the specific substitution

pattern.

Shift (

, ppm)
Type Assignment

142.0 - 145.0 Cq
Ar-C1 (Ipso) & Ar-C2/C4

(Methyl bearing)

131.5 CH Ar-C3 (Between methyls)

126.8 CH Ar-C5

125.2 CH Ar-C6

76.5 Cq C-OH (Carbinol)

44.2
Propyl C3 (Adjacent to chiral

center)

29.8 Quaternary Methyl

21.0
Ar-

(Para)

20.5
Ar-

(Ortho)

17.5 Propyl C4

14.2 Propyl C5 (Terminal)

Experimental Validation Protocol
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To ensure data integrity during synthesis or extraction, follow this validation workflow.

Crude Reaction Mixture
(Grignard Product)

Quench (NH4Cl) & Extraction

Column Chromatography
(Hexane/EtOAc)

IR Check
Look for OH (3400) & No C=O (1700)

1H NMR Check
Verify Ar-CH3 singlets & Propyl chain

 If Pass

Validated Structure

 Confirmation

Click to download full resolution via product page

Figure 2: Step-by-step purification and spectroscopic validation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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